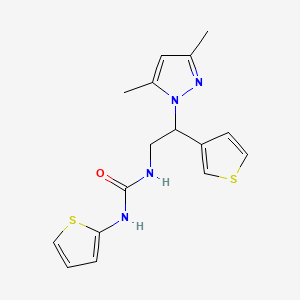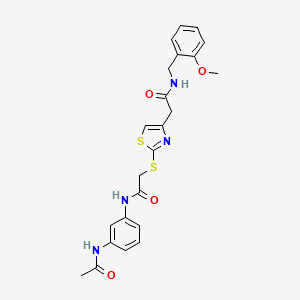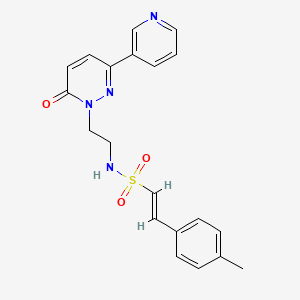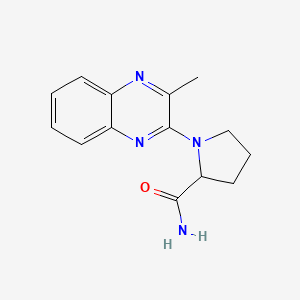
8-(9H-Fluoren-9-ylmethoxycarbonyl)-6,7-dihydro-5H-1,8-naphthyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon, which is often used in the synthesis of various organic compounds . The fluorene moiety is typically protected by a methoxycarbonyl group, which can be deprotected under certain conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of the fluorene and naphthyridine rings would likely make the compound relatively non-polar and potentially fluorescent .Applications De Recherche Scientifique
Antibacterial Agent Synthesis
The compound has been explored in the synthesis of antibacterial agents. For instance, the synthesis and antibacterial activity of related compounds, such as 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid and its analogs, demonstrate the potential of this class of compounds in medical applications (Egawa et al., 1984).
Protection of Hydroxy-Groups
The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a related compound, is used to protect hydroxy-groups in chemical synthesis. This method is efficient and versatile, allowing the Fmoc group to be conveniently removed without affecting other sensitive groups (Gioeli & Chattopadhyaya, 1982).
Molecular Structure Studies
The compound is also studied for its unique molecular structure. For example, 9-oxo-9H-fluorene-1-carboxylic acid, a similar compound, adopts a planar conformation, which is significant for understanding intramolecular hydrogen bonding and molecular stacking behavior (Coté et al., 1996).
Chemical Synthesis and Characterization
Research into the synthesis and characterization of related naphthyridine compounds is extensive. Such studies are crucial for developing new chemical entities with potential applications in various fields, including pharmaceuticals and materials science. For instance, studies on the synthesis of mono- and difluoronaphthoic acids contribute to the broader understanding of aryl carboxamides and their biologically active derivatives (Tagat et al., 2002).
Solid-Phase Synthesis Applications
The compound and its derivatives are used in solid-phase synthesis. For example, N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids derived from alpha-O-methoxy- and 2,3-dehydroneuraminic acids have been prepared and incorporated into oligomers of varying lengths (Gregar & Gervay-Hague, 2004).
N-Alkylhydroxamic Acids Synthesis
Another application is in the synthesis of N-substituted hydroxamic acids, where N-Fluoren-9-ylmethoxycarbonyl-N-alkylhydroxylamines are used for efficient condensation in chemical synthesis (Mellor & Chan, 1997).
Development of Organic Light-Emitting Diodes (OLEDs)
The compound's derivatives have also found applications in the development of high-performance organic light-emitting diodes (OLEDs), demonstrating the potential of such compounds in advanced materials science (Ye et al., 2010).
Orientations Futures
Propriétés
IUPAC Name |
8-(9H-fluoren-9-ylmethoxycarbonyl)-6,7-dihydro-5H-1,8-naphthyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4/c27-23(28)16-12-15-6-5-11-26(22(15)25-13-16)24(29)30-14-21-19-9-3-1-7-17(19)18-8-2-4-10-20(18)21/h1-4,7-10,12-13,21H,5-6,11,14H2,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGKJLVRBWXHNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N=CC(=C2)C(=O)O)N(C1)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-methoxybenzyl)-5-[2-(pyrrolidin-1-ylcarbonyl)phenyl]-1,3-oxazole-4-carboxamide](/img/structure/B2964152.png)
![N-(4-fluorobenzyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2964153.png)







![tert-butyl N-[3-hydroxy-2-(4-methoxyphenyl)propyl]carbamate](/img/structure/B2964164.png)
![5-Bromo-N-[(4-morpholin-4-ylthian-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B2964165.png)


![N-cyclohexyl-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2964174.png)
